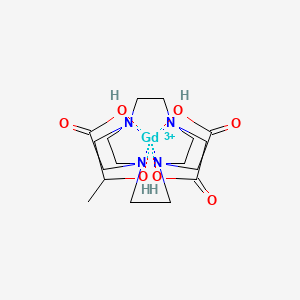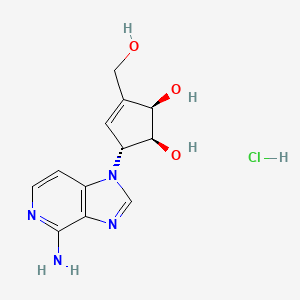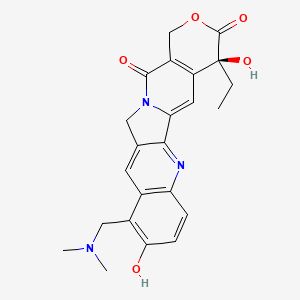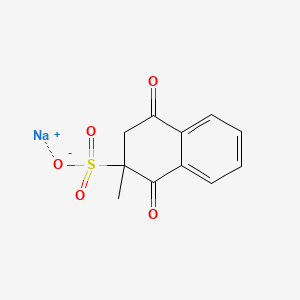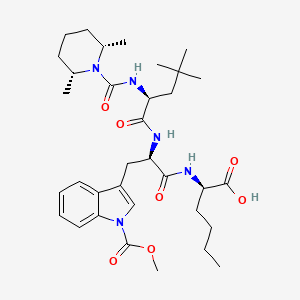
BQ-788 free acid
Übersicht
Beschreibung
“BQ-788 free acid” is a highly selective and competitive ETB receptor antagonist . Its molecular formula is C34H51N5O7 , with an average mass of 641.798 Da .
Synthesis Analysis
The synthesis of BQ-788 is complex and involves the use of unnatural amino acids, making it expensive to produce . It is available in solid form and can be reconstituted in DMSO .
Molecular Structure Analysis
The molecular structure of BQ-788 free acid consists of 34 carbon atoms, 51 hydrogen atoms, 5 nitrogen atoms, and 7 oxygen atoms . The mono-isotopic mass is 641.378845 Da .
Chemical Reactions Analysis
BQ-788 shows no agonistic activity up to 10 μM and competitively inhibits the vasoconstriction induced by an ETB-selective agonist . It also inhibits several bioactivities of ET-1, such as bronchoconstriction, cell proliferation, and clearance of perfused ET-1 .
Physical And Chemical Properties Analysis
BQ-788 is a white solid that is slightly soluble in water . It is more soluble in acetonitrile (0.3 mg/mL), DMSO (1.2 mg/mL), and ethanol (1.2 mg/mL) .
Wissenschaftliche Forschungsanwendungen
Application in Medical Sciences
BQ-788 is a potent and selective endothelin B-receptor antagonist . It’s used in the field of medical sciences, particularly in cardiovascular research .
Method of Application
In vitro, BQ-788 potently and competitively inhibits 1251-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells . In isolated rabbit pulmonary arteries, BQ-788 shows no agonist activity up to 10 μM and competitively antagonizes the vasoconstriction induced by an ETB-selective agonist, BQ-3020 .
Results or Outcomes
In rat, BQ-788 (1 mg/kg, i.v.) abolishes the depressor response, resulting in a rapid onset of apparently enhanced pressor response . Thus, being a potent and selective ETB receptor antagonist, BQ-788 may be considered as a powerful tool for investigating the role of ET in physiological and pathological processes .
Application in Pharmacology
BQ-788 is used in pharmacology for the phenotypic assessment and ligand screening of ETA/ETB receptors .
Method of Application
A label-free dynamic mass redistribution (DMR) assay is developed to investigate the phenotypic features of the ETA and ETB receptors in native cell lines . Specific agonists and antagonists are investigated for their pharmacological parameters .
Results or Outcomes
Results indicated that the DMR response of endothelin 1 (ET-1, an endogenous ETA/ETB agonist) was cell line dependent on ETA receptors and this ligand generated a biphasic dose-response curve in SH-SY5Y as well as PC3 cell lines . ET-1 and IRL 1620 (an ETB agonist) showed different DMR responses in U251 cells . IC 50 values of antagonists were consistent with the Ki values previously reported .
Application in Kidney Disease Research
BQ-788 has been used in the field of nephrology, specifically in the research of kidney diseases .
Method of Application
BQ-788 has been studied in combination with BQ-123, an ET A-selective endothelin receptor antagonist (ERA). It’s used to investigate the effects of these ERAs on glomerular permeability to albumin .
Results or Outcomes
The combination of BQ-788 and BQ-123 causes the reduction of glomerular permeability to albumin but does not add to the effect of BQ-123 in monotherapy . In cancer, BQ-788 inhibits cell growth and induces the death of melanoma cells, both in vivo and in vitro .
Application in Cancer Research
BQ-788 has been used in cancer research, particularly in the study of melanoma .
Method of Application
BQ-788 is applied to melanoma cells in both in vivo and in vitro settings to investigate its effects on cell growth .
Results or Outcomes
BQ-788 inhibits cell growth and induces the death of melanoma cells, both in vivo and in vitro .
Application in Neurology
BQ-788 has been used in the field of neurology, specifically in the research of astrocytic activation in rat neostriatum .
Application in Biochemistry
BQ-788 has been used in the field of biochemistry for the synthesis of the ETB receptor antagonist .
Safety And Hazards
The safety data sheet for BQ-788 indicates that it should be used for research purposes only and not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if in contact with skin, flushing eyes with water if in contact with eyes, and never giving anything by mouth to an unconscious person if swallowed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHKJMGDSJDRG-DJYQTOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BQ-788 free acid | |
CAS RN |
173326-37-9 | |
| Record name | BQ-788 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ-788 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



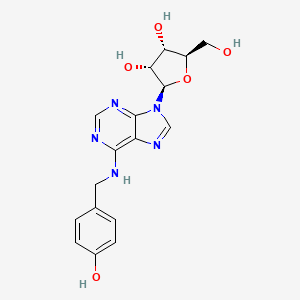
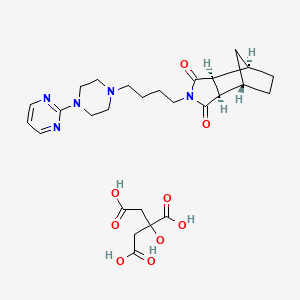

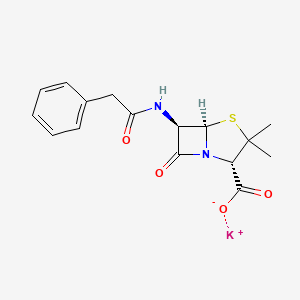
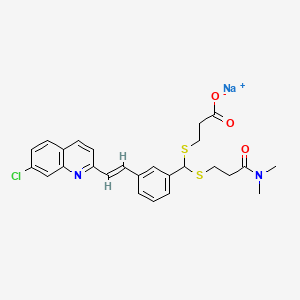

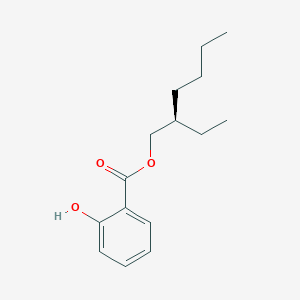
![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
